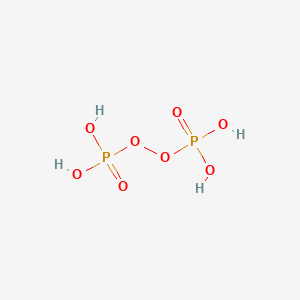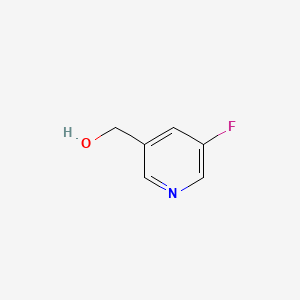
(5-Fluoropiridin-3-il)metanol
Descripción general
Descripción
(5-Fluoropyridin-3-yl)methanol is an organic compound with the molecular formula C6H6FNO It is a derivative of pyridine, where a fluorine atom is substituted at the 5-position and a hydroxymethyl group is attached to the 3-position of the pyridine ring
Aplicaciones Científicas De Investigación
(5-Fluoropyridin-3-yl)methanol has several applications in scientific research:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceuticals, particularly in the development of drugs targeting the central nervous system.
Material Science: The compound is used in the synthesis of advanced materials with specific electronic or optical properties.
Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and metabolic pathways.
Industrial Applications: It is used in the production of agrochemicals and other specialty chemicals.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (5-Fluoropyridin-3-yl)methanol typically involves the following steps:
Starting Material: The synthesis begins with 5-fluoronicotinic acid.
Activation: The carboxylic acid group of 5-fluoronicotinic acid is activated using ethyl chloroformate in the presence of triethylamine.
Industrial Production Methods: While specific industrial production methods for (5-Fluoropyridin-3-yl)methanol are not widely documented, the general approach would involve large-scale synthesis using the above-mentioned synthetic route, with optimization for yield and purity.
Análisis De Reacciones Químicas
Types of Reactions: (5-Fluoropyridin-3-yl)methanol can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be further reduced to form the corresponding alcohol or amine.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used for oxidation reactions.
Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products:
Oxidation: (5-Fluoropyridin-3-yl)carboxylic acid.
Reduction: (5-Fluoropyridin-3-yl)methanol or (5-Fluoropyridin-3-yl)amine.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Mecanismo De Acción
The mechanism of action of (5-Fluoropyridin-3-yl)methanol depends on its specific application:
Pharmaceuticals: It may act by interacting with specific receptors or enzymes in the body, modulating their activity.
Biochemical Probes: It can bind to specific proteins or nucleic acids, altering their function or providing a means to track their activity.
Comparación Con Compuestos Similares
- (5-Fluoro-3-pyridyl)methanol
- (5-Fluoro-2-pyridyl)methanol
- (5-Fluoro-4-pyridyl)methanol
Comparison:
- Uniqueness: (5-Fluoropyridin-3-yl)methanol is unique due to the specific positioning of the fluorine and hydroxymethyl groups, which can influence its reactivity and interaction with biological targets.
- Reactivity: The position of the substituents can affect the compound’s reactivity in chemical reactions, making (5-Fluoropyridin-3-yl)methanol distinct in its behavior compared to other isomers .
Propiedades
IUPAC Name |
(5-fluoropyridin-3-yl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6FNO/c7-6-1-5(4-9)2-8-3-6/h1-3,9H,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGGJYJXAFSEWNM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC=C1F)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6FNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60177141 | |
| Record name | 5-Fluoronicotinyl alcohol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60177141 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
127.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
22620-32-2 | |
| Record name | 5-Fluoro-3-pyridinemethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=22620-32-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Fluoronicotinyl alcohol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022620322 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5-Fluoronicotinyl alcohol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60177141 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details








Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
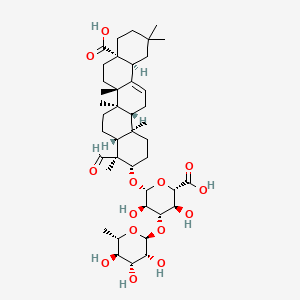
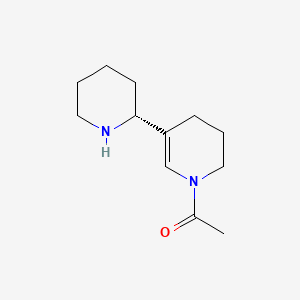
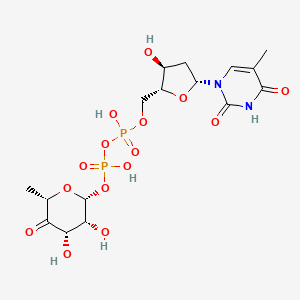
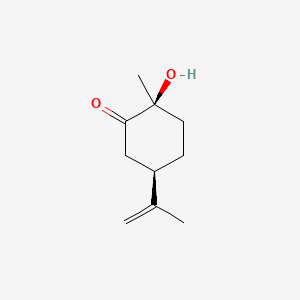
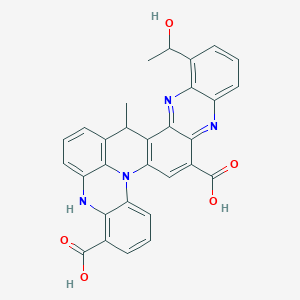
![1-(2-{4-[(4-Carboxybutanoyl)amino]phenyl}ethyl)-1-methylpiperidinium](/img/structure/B1217935.png)
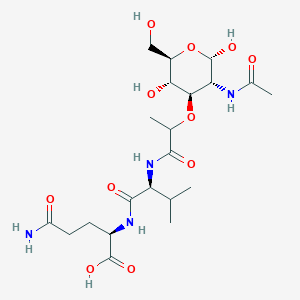

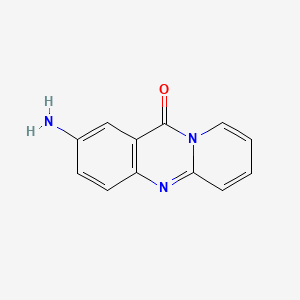

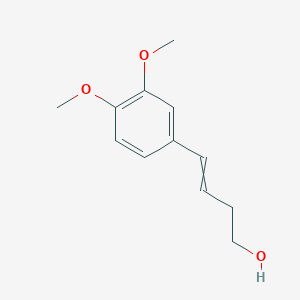

![3-[4-(Diethylamino)-2-hydroxyphenyl]-2-methylprop-2-enoic acid](/img/structure/B1217944.png)
